molecular formula C8H12N2O2 B13998574 methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate

methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate

Cat. No.: B13998574
M. Wt: 168.19 g/mol
InChI Key: ZCDJTHIEOWUILF-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicine, synthetic chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by esterification to introduce the methyl ester group . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often employs multi-component reactions and green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents are gaining popularity due to their ability to improve reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate involves its interaction with molecular targets through the imidazole ring. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methyl ester group, which can influence its reactivity and solubility. This unique structural feature allows it to participate in specific reactions and applications that other imidazole derivatives may not be suitable for .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate

InChI

InChI=1S/C8H12N2O2/c1-8(2,7(11)12-3)6-9-4-5-10-6/h4-5H,1-3H3,(H,9,10)

InChI Key

ZCDJTHIEOWUILF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN1)C(=O)OC

Origin of Product

United States

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